molecular formula C8H8I8P2 B14517331 [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) CAS No. 62779-43-5

[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)

Cat. No.: B14517331
CAS No.: 62779-43-5
M. Wt: 1181.33 g/mol
InChI Key: CWBUETLJEHDNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane): is a complex organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylenebis(methylene) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-phenylenebis(methylene) with tetraiodo-lambda~5~-phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, which help dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The tetraiodo-lambda~5~-phosphane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.

Biology: The compound has potential applications in biological research, particularly in the study of phosphorus-containing biomolecules. Its ability to interact with biological systems can provide insights into the role of phosphorus in biological processes.

Medicine: In medicine, [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) may be explored for its potential therapeutic properties. Its unique chemical structure could lead to the development of new drugs or diagnostic agents.

Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The compound’s effects are mediated by its ability to participate in redox reactions, substitution reactions, and other chemical transformations.

Comparison with Similar Compounds

    Phosphorane: Similar in structure but with different substituents.

    Tetraiodo-lambda~5~-phosphane: Shares the tetraiodo-lambda~5~-phosphane group but lacks the 1,4-phenylenebis(methylene) backbone.

Uniqueness: [1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane) is unique due to its combination of the 1,4-phenylenebis(methylene) backbone and tetraiodo-lambda~5~-phosphane groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

62779-43-5

Molecular Formula

C8H8I8P2

Molecular Weight

1181.33 g/mol

IUPAC Name

tetraiodo-[[4-[(tetraiodo-λ5-phosphanyl)methyl]phenyl]methyl]-λ5-phosphane

InChI

InChI=1S/C8H8I8P2/c9-17(10,11,12)5-7-1-2-8(4-3-7)6-18(13,14,15)16/h1-4H,5-6H2

InChI Key

CWBUETLJEHDNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CP(I)(I)(I)I)CP(I)(I)(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.